molecular formula C16H17N3O2S B2724728 2,4-dimethyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide CAS No. 1396846-77-7

2,4-dimethyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide

Cat. No.: B2724728
CAS No.: 1396846-77-7
M. Wt: 315.39
InChI Key: QOYBXCSAJVRKAH-UHFFFAOYSA-N
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Description

2,4-dimethyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound features a pyrazolo[1,5-a]pyridine moiety, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the benzenesulfonamide group further enhances its potential for various chemical and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide typically involves the following steps:

    Formation of the pyrazolo[1,5-a]pyridine core: This can be achieved through a cyclization reaction involving appropriate precursors such as aminopyrazoles and aldehydes under acidic or basic conditions.

    Introduction of the benzenesulfonamide group: This step involves the reaction of the pyrazolo[1,5-a]pyridine intermediate with a sulfonyl chloride derivative in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

2,4-dimethyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence.

Mechanism of Action

The mechanism of action of 2,4-dimethyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The pyrazolo[1,5-a]pyridine moiety can bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects. The sulfonamide group enhances the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure and exhibit comparable biological activities.

    Benzenesulfonamides: Compounds with this functional group are known for their antibacterial and enzyme inhibitory properties.

Uniqueness

2,4-dimethyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide is unique due to the combination of the pyrazolo[1,5-a]pyridine and benzenesulfonamide moieties, which confer distinct chemical and biological properties. This dual functionality enhances its potential for diverse applications in research and industry.

Properties

IUPAC Name

2,4-dimethyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c1-12-6-7-16(13(2)9-12)22(20,21)18-11-14-10-17-19-8-4-3-5-15(14)19/h3-10,18H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOYBXCSAJVRKAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NCC2=C3C=CC=CN3N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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